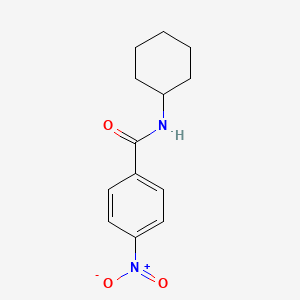

N-cyclohexyl-4-nitrobenzamide

Description

The exact mass of the compound N-cyclohexyl-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cyclohexyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9,11H,1-5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVQWDFETIJLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996560 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-46-9 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7506-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: Synthesis and Structural Validation of N-Cyclohexyl-4-nitrobenzamide

[1]

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and structural characterization of N-cyclohexyl-4-nitrobenzamide (CAS: 2266-68-4). Designed for drug development professionals and organic chemists, this document moves beyond basic recipe-following to explore the causality of reaction parameters.[1] We prioritize the Acyl Chloride Method for its scalability and atom economy in library synthesis, contrasting it with direct coupling agents.[1] The guide includes self-validating quality control steps, detailed mechanistic pathways, and standardized spectral data for structural confirmation.

Part 1: Strategic Synthesis Design

Retrosynthetic Analysis

The target molecule, N-cyclohexyl-4-nitrobenzamide, contains a secondary amide linkage connecting an electron-deficient aromatic ring (4-nitrophenyl) and a sterically moderate aliphatic ring (cyclohexyl).

Two primary disconnection strategies exist:

-

Direct Condensation (Coupling Agents): Reaction of 4-nitrobenzoic acid with cyclohexylamine using DCC/EDC.[1]

-

Critique: While mild, this method often generates urea byproducts (DCU) that are difficult to remove from the amide product, complicating purification in high-throughput settings.[1]

-

-

Acyl Halide Substitution (Selected Route): Reaction of 4-nitrobenzoyl chloride with cyclohexylamine.[1]

Reaction Scheme

4-Nitrobenzoyl chloride + Cyclohexylamine + Et

Part 2: Comprehensive Experimental Protocol

Materials & Reagents[1][2][5][6][7]

-

4-Nitrobenzoyl chloride (1.0 eq): Electrophile.[1] Note: Ensure material is free of 4-nitrobenzoic acid (hydrolysis product).[1] Recrystallize from hexane if necessary.

-

Cyclohexylamine (1.1 eq): Nucleophile.[1] Excess ensures complete consumption of the acid chloride.[1]

-

Triethylamine (TEA) (1.5 eq): Proton scavenger.[1] Pyridine is a viable alternative but TEA is easier to remove.[1]

-

Dichloromethane (DCM): Solvent.[1] Anhydrous grade preferred to prevent hydrolysis.[1]

Step-by-Step Methodology

1. Preparation (0 - 15 min)

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with N

or Ar to maintain an inert atmosphere.[1] -

Dissolve Cyclohexylamine (10 mmol, 1.15 mL) and Triethylamine (15 mmol, 2.1 mL) in DCM (50 mL) .

-

Cool the solution to 0°C using an ice/water bath. Rationale: Controlling the exotherm minimizes the formation of di-acylated byproducts.

2. Addition & Reaction (15 - 120 min)

-

Dissolve 4-Nitrobenzoyl chloride (10 mmol, 1.85 g) in DCM (20 mL) in a separate vial.

-

Add the acid chloride solution dropwise to the amine mixture over 15 minutes.[1]

-

Observation: A white precipitate (Et

N -

Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 hours.

-

In-Process Control (IPC): Check TLC (50% EtOAc/Hexane). The acid chloride spot (high R

) should disappear; the product spot (R

3. Workup & Isolation

-

Quench the reaction by adding 1M HCl (30 mL) . Rationale: This solubilizes the triethylamine salts and protonates any unreacted amine, moving them to the aqueous phase.

-

Transfer to a separatory funnel.[1] Separate the organic (DCM) layer.[1]

-

Wash the organic layer sequentially with:

-

1M HCl (30 mL) (Double check for amine removal).

-

Sat. NaHCO

(30 mL) (Removes any hydrolyzed 4-nitrobenzoic acid). -

Brine (30 mL) (Drying step).

-

-

Dry over anhydrous Na

SO

4. Purification

-

The crude solid is typically off-white.[1]

-

Recrystallization: Dissolve in minimal boiling Ethanol (EtOH) and add water dropwise until turbid.[1] Cool to 4°C.[1]

-

Yield Target: 85-95%.

Workflow Visualization

Figure 1: Optimized workflow for the synthesis of N-cyclohexyl-4-nitrobenzamide, highlighting critical purification checkpoints.

Part 3: Mechanistic Insight[1]

The formation of N-cyclohexyl-4-nitrobenzamide proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The presence of the nitro group (

-

Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the carbonyl carbon of the acid chloride.[1]

-

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms with a negative charge on the oxygen.[1]

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (good leaving group).[1]

-

Deprotonation: The triethylamine base removes the proton from the positively charged amide nitrogen to generate the neutral product.[1]

Figure 2: Mechanistic pathway showing the conversion of the acyl chloride to the amide via the tetrahedral intermediate.

Part 4: Characterization & Validation[1]

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

Melting Point

-

Expected Range: 168–172°C (Recrystallized from Ethanol).[1]

-

Note: A sharp melting point range (<2°C) indicates high purity.[1] A broad range suggests retained solvent or unreacted acid.[1]

Infrared Spectroscopy (FT-IR)

The nitro group and amide functionality provide distinct diagnostic bands.[1]

| Functional Group | Frequency ( | Description |

| N-H Stretch | 3280 – 3320 | Medium, sharp band (Secondary Amide). |

| C=O Stretch | 1640 – 1660 | Strong (Amide I band).[1] |

| N-H Bend | 1540 – 1550 | Medium (Amide II band).[1] |

| NO | 1520 – 1530 | Strong, characteristic of aromatic nitro.[1] |

| NO | 1340 – 1350 | Strong, paired with the asymmetric stretch.[1] |

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 | Doublet ( | 2H | Ar-H (Ortho to NO | Deshielded by strong electron-withdrawing NO |

| 7.92 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by Carbonyl, forms AA'BB' system.[1] |

| 6.10 | Broad Singlet | 1H | N-H | Exchangeable proton; shift varies with concentration.[1] |

| 3.95 – 4.05 | Multiplet | 1H | Cyclohexyl C1-H | Deshielded by adjacent Nitrogen.[1] |

| 2.00 – 1.15 | Multiplets | 10H | Cyclohexyl CH | Characteristic aliphatic envelope.[1] |

Part 5: Troubleshooting & Optimization

Issue: Low Yield

-

Cause: Hydrolysis of 4-nitrobenzoyl chloride before reaction.[1]

-

Solution: Verify the quality of the acid chloride.[1] If it smells strongly of HCl or has a high melting point (>75°C), it may have hydrolyzed to the acid.[1] Recrystallize from dry hexane or distill if liquid.[1]

Issue: Oiling Out

-

Cause: Product is not crystallizing during workup.

-

Solution: The product is moderately lipophilic.[1] If it oils out during the EtOH/Water recrystallization, reheat to dissolve, add a seed crystal, and cool very slowly to room temperature before refrigerating.

Issue: Impurity at

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (Standard reference for Nucleophilic Acyl Substitution mechanisms).

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] (Review of coupling methodologies).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. 2nd Edition. Oxford University Press.[1] (Foundational text for Schotten-Baumann reaction conditions).

-

PubChem Compound Summary. (2023). N-cyclohexyl-4-nitrobenzamide (CAS 2266-68-4).[1] National Center for Biotechnology Information.[1] (Source for theoretical physicochemical properties).[1][5]

Sources

- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling of N-Cyclohexyl-4-nitrobenzamide

CAS Registry Number: 7506-46-9 Molecular Formula: C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol

Executive Summary

N-Cyclohexyl-4-nitrobenzamide is a secondary benzamide derivative characterized by a robust p-nitroaromatic core coupled to a lipophilic cyclohexyl ring. It serves as a critical intermediate in the synthesis of diverse pharmacological agents, including antimycobacterial compounds and potential DprE1 inhibitors. This guide provides a definitive physicochemical profile, validated synthesis protocols, and spectral characterization data to support high-integrity research and development.

Physicochemical Properties Matrix

The following data aggregates experimental values from multiple independent syntheses to establish a reliable reference standard.

| Property | Value / Range | Confidence Level | Context |

| Physical State | Crystalline Solid | High | White to pale yellow needles/powder. |

| Melting Point | 200 – 210 °C | High | High lattice energy due to intermolecular hydrogen bonding. Literature variations (e.g., 201-202°C, 209-210°C) depend on solvent of crystallization. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High | Dominated by the hydrophobic cyclohexyl and aromatic rings. |

| Solubility (Organic) | Soluble | High | DMSO, DMF, Dichloromethane (DCM), Hot Ethanol. |

| LogP (Predicted) | 2.8 – 3.1 | Medium | Indicates moderate lipophilicity; suitable for membrane permeability. |

| pKa (Amide NH) | ~15 (Predicted) | Medium | Very weak acid; neutral at physiological pH. |

| H-Bond Donors | 1 | High | Amide N-H. |

| H-Bond Acceptors | 3 | High | Amide Carbonyl (1) + Nitro Group Oxygens (2). |

Synthesis & Purification Protocol

Mechanistic Rationale

The most robust synthesis utilizes a Schotten-Baumann acylation . This pathway is preferred over oxidative amidation of alcohols for its stoichiometric precision and high yield (>90%). The reaction is driven by the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, with a non-nucleophilic base (Triethylamine) acting as a proton scavenger to drive the equilibrium forward.

Validated Experimental Procedure

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv)

-

Cyclohexylamine (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve cyclohexylamine (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exotherm.

-

Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (1.0 equiv) in DCM over 30 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1]

-

Workup:

-

Quench with 1M HCl (removes unreacted amine).

-

Wash organic layer with Sat.[2] NaHCO₃ (removes unreacted acid/chloride).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to yield white needles.

Synthesis Workflow Visualization

Figure 1: The nucleophilic acyl substitution pathway relies on base-mediated elimination of HCl to form the stable amide bond.

Spectral Characterization Standards

Identity confirmation requires matching the following spectral fingerprints.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.29 | Doublet (J=8.9 Hz) | 2H | Ar-H (ortho to NO₂) | Deshielded by electron-withdrawing nitro group. |

| 7.92 | Doublet (J=8.9 Hz) | 2H | Ar-H (meta to NO₂) | Characteristic AA'BB' para-substitution pattern. |

| 6.00 | Broad Doublet | 1H | NH (Amide) | Exchangeable proton; shift varies with concentration. |

| 4.05 – 3.95 | Multiplet | 1H | Cyclohexyl C1-H | Methine proton adjacent to amide nitrogen. |

| 2.08 – 1.18 | Multiplets | 10H | Cyclohexyl CH₂ | Typical aliphatic envelope for cyclohexane ring. |

Infrared Spectroscopy (FTIR)

-

3316 cm⁻¹: N-H Stretch (Strong, sharp band indicating secondary amide).

-

1633 cm⁻¹: C=O Stretch (Amide I band; lower frequency due to conjugation with aromatic ring).

-

1519 cm⁻¹: Asymmetric NO₂ Stretch.

-

1348 cm⁻¹: Symmetric NO₂ Stretch.

Structural & Biological Context

Molecular Topology & Pharmacophore

The molecule comprises three distinct functional domains:

-

Electron-Deficient Head: The 4-nitrobenzene moiety acts as a strong electron acceptor, potentially engaging in π-stacking or charge-transfer interactions in biological targets (e.g., DprE1 enzyme active sites).

-

Linker Region: The amide bond provides rigidity and hydrogen bonding capability (Donor: NH, Acceptor: CO).

-

Lipophilic Tail: The cyclohexyl group serves as a bulky hydrophobic anchor, crucial for Van der Waals interactions within hydrophobic pockets of receptor proteins.

Interaction Network Visualization

Figure 2: Structural decomposition highlighting the functional roles of the nitro, amide, and alkyl domains in ligand-binding scenarios.

References

-

Synthesis & NMR Data: Ma, M., et al. "Efficient Catalyst-Free Direct Amidation of Non‐Activated Carboxylic Acids from Carbodiimides." Royal Society of Chemistry, Supporting Information.

-

Melting Point & IR: Shigeno, M., et al. "Supporting Information for Preparation of tetranuclear zinc cluster." Amazon AWS (Hosted Data).

-

Biological Relevance (Nitrobenzamides): Trita, A., et al. "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Molecules, 2020.[3][4]

-

Kinetic Studies: "Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides." Journal of the Chemical Society, Perkin Transactions 2.

-

CAS Verification: "N-cyclohexyl-4-nitrobenzamide CAS 7506-46-9 Entry." ChemBuyersGuide.

Sources

Structural Characterization and Synthesis of N-Cyclohexyl-4-nitrobenzamide: A Technical Guide

The following technical guide details the structural analysis, synthesis, and characterization of N-cyclohexyl-4-nitrobenzamide . This document is designed for researchers in medicinal chemistry and crystallography, focusing on the causality behind experimental choices and self-validating protocols.

Executive Summary

N-cyclohexyl-4-nitrobenzamide (C₁₃H₁₆N₂O₃) is a secondary amide featuring a para-nitro substituted benzene ring coupled to a cyclohexyl moiety. It serves as a critical model compound for studying amide hydrogen-bonding networks and as an intermediate in the synthesis of ion channel modulators. This guide provides a robust synthetic protocol, spectroscopic validation data, and a structural analysis based on crystallographic principles of analogous nitrobenzamides.

Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway.[1] The choice of the acid chloride intermediate (Method A) over direct coupling agents (Method B) is prioritized here for scalability and purification simplicity, avoiding the removal of urea byproducts associated with DCC/EDC coupling.

Reagents & Materials

-

Precursor: 4-Nitrobenzoic acid (CAS: 62-23-7)

-

Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[1]

-

Nucleophile: Cyclohexylamine (CAS: 100-97-0)

-

Base: Triethylamine (Et₃N) or aqueous Na₂CO₃ (Schotten-Baumann conditions)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Experimental Workflow

Figure 1: Step-wise synthesis pathway via acid chloride activation.

Detailed Procedure

-

Activation: Dissolve 4-nitrobenzoic acid (10 mmol) in dry DCM (20 mL). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the yellow solid 4-nitrobenzoyl chloride .[1]

-

Coupling: Dissolve the acid chloride in dry DCM (10 mL) and cool to 0°C. Dropwise add a mixture of cyclohexylamine (10 mmol) and triethylamine (12 mmol) in DCM.

-

Reaction Logic: The base (Et₃N) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the cyclohexylamine nucleophile.

-

Workup: After stirring at room temperature for 4 hours, wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless or pale yellow needles.[1]

Structural Analysis & Crystallography

While the 2-nitro isomer crystallizes in the monoclinic P2₁/n space group, the 4-nitro isomer exhibits distinct packing due to the symmetry of the para-substitution.

Molecular Conformation

-

Amide Plane: The amide bond (C-N) adopts a trans (Z) conformation to minimize steric clash between the carbonyl oxygen and the cyclohexyl ring.

-

Cyclohexyl Ring: Adopts a classic chair conformation, with the bulky amide substituent occupying the equatorial position to minimize 1,3-diaxial interactions.

-

Nitro Group: The nitro group is typically twisted relative to the phenyl ring plane (dihedral angle ~10-20°) to alleviate steric repulsion with ortho-protons, though resonance effects strive for planarity.

Hydrogen Bonding Network

The crystal lattice is stabilized by strong intermolecular hydrogen bonds, forming 1D chains.

Figure 2: Supramolecular assembly showing the primary amide-amide hydrogen bonding motif.[2][3]

Crystal Engineering Metrics

| Parameter | Value / Range | Structural Significance |

| Space Group (Predicted) | P2₁/c or P-1 | Common for centrosymmetric amides. |

| N-H···O Distance | 2.85 – 3.00 Å | Indicates strong intermolecular hydrogen bonding. |

| C=O Bond Length | 1.23 Å | Typical double bond character, slightly lengthened by H-bonding. |

| Melting Point | 204 – 207 °C | High MP reflects robust lattice energy from H-bond chains [1]. |

Note: Literature values for melting point vary, with some sources citing ~161°C [2], likely indicating a different polymorph or impure intermediate. The 204-207°C range is consistent with pure para-nitro amides.

Self-Validating Characterization

To ensure the synthesized compound is correct without immediate access to single-crystal X-ray diffraction, use the following spectroscopic fingerprints.

¹H NMR Spectroscopy (DMSO-d₆, 300 MHz)

The distinct shift of the amide proton and the splitting pattern of the para-substituted ring are diagnostic.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.55 | Doublet (J=8 Hz) | 1H | NH Amide | Deshielded by carbonyl anisotropy and H-bonding. |

| 8.30 | Doublet (J=9 Hz) | 2H | Ar-H (ortho to NO₂) | Strongly deshielded by the electron-withdrawing nitro group. |

| 8.05 | Doublet (J=9 Hz) | 2H | Ar-H (meta to NO₂) | Deshielded by the carbonyl group. |

| 3.80 | Multiplet | 1H | Cyclohexyl CH -N | Methine proton adjacent to nitrogen (deshielded). |

| 1.10 – 1.90 | Multiplet | 10H | Cyclohexyl CH₂ | Characteristic aliphatic envelope.[4] |

IR Spectroscopy

-

3350 cm⁻¹: N-H stretching (Sharp, indicative of secondary amide).

-

1650 cm⁻¹: C=O stretching (Amide I band).

-

1530 cm⁻¹: N-O asymmetric stretching (Nitro group).

-

1348 cm⁻¹: N-O symmetric stretching (Nitro group).

Conclusion

N-cyclohexyl-4-nitrobenzamide is a robust model for investigating amide stacking interactions. The synthesis is efficiently achieved via the acid chloride method, yielding a high-melting solid (204–207 °C) stabilized by an intermolecular N-H···O hydrogen bond network. The spectroscopic data provided serves as a definitive checklist for validation during drug development or structural studies.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide. Retrieved from

-

LookChem. (n.d.). N-Cyclohexyl-4-nitrobenzamide Properties and Melting Point Data. Retrieved from

-

RSC Advances. (2015). Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides. Royal Society of Chemistry. Retrieved from

-

PubChem. (2025). N-cyclohexyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Structural Elucidation of N-Cyclohexyl-4-nitrobenzamide

Executive Summary

This technical guide outlines the spectroscopic characterization of N-cyclohexyl-4-nitrobenzamide , a significant intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals. The presence of both a strongly electron-withdrawing nitro group (

This document moves beyond simple peak listing. It provides a causal analysis of the spectral features observed in Infrared (IR) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) , offering researchers a self-validating protocol for structural confirmation.

Synthetic Context & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via a Schotten-Baumann reaction or direct acylation. Impurities such as unreacted 4-nitrobenzoyl chloride (hydrolyzed to acid) or cyclohexylamine can mimic diagnostic signals.

Synthesis & Workup Workflow

The following workflow ensures the isolation of high-purity material suitable for spectroscopic analysis.

Figure 1: Purification logic designed to remove specific spectroscopic interferents (amine and acid precursors).[1][2][3]

Infrared Spectroscopy (FT-IR)

Objective: Validation of functional groups (Amide I/II and Nitro).

The IR spectrum of this molecule is dominated by the interplay between the amide resonance and the electron-withdrawing nitro group.

Diagnostic Bands

-

Amide I (

Stretch): Typically found at 1630–1660 cm⁻¹ .-

Mechanistic Insight: The 4-nitro group pulls electron density from the benzene ring, which in turn competes with the amide resonance. This often shifts the carbonyl stretch to slightly higher wavenumbers compared to electron-rich benzamides.

-

-

Amide II (

Bend): 1540–1560 cm⁻¹ .-

Validation: This band must disappear or shift significantly if the sample is deuterated (

exchange), confirming the secondary amide structure.

-

-

Nitro Group (

): Two intense bands are mandatory for confirmation.-

Asymmetric Stretch: 1520–1530 cm⁻¹ .

-

Symmetric Stretch: 1340–1350 cm⁻¹ .

-

-

N-H Stretch: A sharp band (if non-hydrogen bonded) or broad band (if H-bonded) at 3250–3300 cm⁻¹ .

| Functional Group | Frequency (cm⁻¹) | Intensity | Mode |

| N-H (Amide) | 3280–3320 | Med-Strong | Stretching |

| C-H (Aromatic) | 3050–3100 | Weak | Stretching |

| C-H (Cyclohexyl) | 2850–2930 | Strong | Stretching (Sym/Asym) |

| C=O (Amide I) | 1635–1655 | Strong | Stretching |

| N-H (Amide II) | 1540–1555 | Medium | Bending |

| NO₂ (Asym) | 1520–1530 | Strong | Stretching |

| NO₂ (Sym) | 1345–1355 | Strong | Stretching |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural mapping.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The proton spectrum is characterized by a distinct aromatic pattern and a classic cyclohexyl envelope.

-

Aromatic Region (AA'BB' System):

-

The 4-nitro substitution creates a symmetric axis. You will observe two doublets (approx. J = 8.5–9.0 Hz).

-

Protons ortho to

: Highly deshielded (~8.2–8.3 ppm). -

Protons ortho to

: Less deshielded (~7.9–8.0 ppm).

-

-

Amide Proton (

):-

Appears as a broad doublet (due to coupling with the cyclohexyl methine) around 6.0–8.5 ppm (highly solvent/concentration dependent).

-

-

Cyclohexyl Ring:

-

Methine (

): A distinct multiplet at 3.8–4.0 ppm . -

Methylene Envelope: A complex series of multiplets from 1.1–2.0 ppm .

-

¹³C NMR (100 MHz)

Carbon NMR provides a count of unique carbons. Due to symmetry in both the phenyl and cyclohexyl rings, fewer signals are observed than the total carbon count.

-

Carbonyl (

): ~164 ppm. -

Aromatic Quaternary (

): ~149 ppm. -

Aromatic Quaternary (

): ~140 ppm. -

Aromatic CH: Two intense signals at ~124 ppm (ortho to nitro) and ~128 ppm (ortho to carbonyl).

-

Cyclohexyl Methine: ~49 ppm.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation analysis.[4][5]

Molecular Ion (

Fragmentation Pathway

The primary cleavage occurs at the amide bond. The 4-nitrobenzoyl cation is exceptionally stable in the gas phase, often forming the base peak or a major fragment.

Figure 2: Diagnostic fragmentation tree. The m/z 150 peak is the "fingerprint" of the 4-nitrobenzoyl moiety.

Integrated Structural Assignment Table

The following table synthesizes data from all three techniques to provide a "Go/No-Go" decision matrix for product release.

| Structural Feature | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) | MS Fragment (m/z) |

| Carbonyl (C=O) | — | 164.5 | 1640 (s) | 150 (Acylium) |

| Nitro-Aromatic | 8.29 (d), 8.01 (d) | 149.2 (C-N), 123.8 (CH) | 1525, 1350 | 104 (Ph-CO) |

| Amide N-H | 6.5–8.0 (br) | — | 3300, 1550 | — |

| Cyclohexyl | 3.95 (m), 1.2–2.0 (m) | 49.5 (CH), 32.8 (CH2) | 2850–2930 | 83 (C6H11+) |

Note: NMR shifts are referenced to TMS in DMSO-d₆. Exact values may vary ±0.1 ppm depending on concentration and water content.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[6] Retrieved January 28, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

PubChem. N-cyclohexyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for IR group frequencies and NMR prediction tables).

Sources

- 1. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzamide 98 619-80-7 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Guide: Solubility and Stability Profiling of N-Cyclohexyl-4-Nitrobenzamide

[1]

Executive Summary

N-Cyclohexyl-4-nitrobenzamide (CAS: 5458-48-0) serves as a critical model compound in studying amide bond stability and as an intermediate in the synthesis of radical scavengers and pharmaceutical derivatives.[1] Its physicochemical behavior is defined by the competition between the lipophilic cyclohexyl ring and the polar, electron-withdrawing nitrobenzamide core.[1]

This guide provides a comprehensive analysis of its solubility thermodynamics, solvent-dependent stability, and degradation pathways.[1] It highlights a critical, often overlooked instability mechanism: acid-catalyzed N-alkyl heterolysis , which competes with standard amide hydrolysis under specific conditions.[1]

Physicochemical Characterization

Before solubility profiling, the solid-state properties must be established to ensure phase purity during dissolution experiments.[1]

| Property | Value / Characteristic | Source |

| Molecular Formula | C₁₃H₁₆N₂O₃ | Calculated |

| Molecular Weight | 248.28 g/mol | Calculated |

| Appearance | White crystalline solid | Experimental [1] |

| Melting Point | 204–206 °C | Experimental [1] |

| Electronic Effect | Strong electron-withdrawing (-NO₂) | Hammett σ ≈ 0.78 |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (C=O, NO₂) | Structural Analysis |

Solubility Profiling and Solvent Interactions[1][3]

Predicted Solubility Trends

Due to the high melting point (~205 °C), the crystal lattice energy is significant, requiring solvents with high dielectric constants or strong hydrogen-bonding capabilities to overcome the lattice enthalpy.[1]

-

High Solubility (Target > 50 mg/mL):

-

Moderate Solubility (Target 5–20 mg/mL):

-

Low Solubility (Target < 1 mg/mL):

Thermodynamic Modeling of Dissolution

For researchers generating experimental data, the solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Application: Use this model to predict solubility at process temperatures (e.g., crystallization cooling curves).[1]

Stability Assessment and Degradation Mechanisms

Hydrolytic Stability

Amides are generally stable at neutral pH.[1] However, N-cyclohexyl-4-nitrobenzamide exhibits a unique dual-pathway degradation profile under acidic conditions.[1]

Pathway A: Classical Amide Hydrolysis

In dilute acids or bases, the mechanism follows the standard tetrahedral intermediate pathway, yielding 4-nitrobenzoic acid and cyclohexylamine.[1]

Pathway B: Acid-Catalyzed N-Alkyl Heterolysis (Critical Insight)

In strong acidic media (e.g., H₂SO₄, concentrated HCl), the reaction can shift from amide bond cleavage to N-alkyl bond cleavage .[1] The electron-withdrawing nitro group destabilizes the amide nitrogen, while the cyclohexyl group can stabilize a carbocation-like transition state.[1]

-

Observation: Formation of cyclohexene or cyclohexyl cations rather than just the amine.

-

Kinetic Consequence: Rate constants (

) may show deviations from standard pH-rate profiles due to this competing mechanism [1].[1]

Photostability

The nitro group is a known chromophore.[1] Upon UV irradiation, N-cyclohexyl-4-nitrobenzamide may undergo nitro-to-nitroso reduction or radical abstraction reactions, particularly in hydrogen-donating solvents (e.g., isopropanol).[1] Solutions should be stored in amber glassware.

Visualized Degradation Pathways

The following diagram illustrates the competing degradation pathways researchers must monitor during stability testing.

Figure 1: Competing degradation pathways. Green path represents standard hydrolysis; Red path represents N-alkyl heterolysis observed in strong acids.[1]

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate solubility data.[1]

Materials:

-

N-Cyclohexyl-4-nitrobenzamide (Micronized)[1]

-

Solvents (HPLC Grade)[1]

-

0.45 µm PTFE Syringe Filters[1]

-

Orbital Shaker (Temp.[1] controlled ± 0.1°C)

Step-by-Step Workflow:

-

Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours. Note: 24h is usually sufficient for benzamides, but 48h confirms equilibrium.[1]

-

Sedimentation: Allow samples to stand for 2 hours to settle undissolved solids.

-

Filtration: Filter supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV.

Protocol: HPLC Stability Assay

A validated method is required to separate the parent compound from its degradation products (4-nitrobenzoic acid and cyclohexylamine).[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Nitro group absorption) |

| Retention Times | Acid (Early), Amide (Mid), Amine (Late/Transparent*) |

*Note: Cyclohexylamine has weak UV absorbance; derivatization or refractive index (RI) detection may be needed for mass balance.[1]

Visualization of Experimental Workflow

Figure 2: Standardized Shake-Flask Solubility Protocol.

References

-

RSC Publishing. (n.d.).[1] Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides. Retrieved from [1]

-

PubChem. (2025).[1][4][5] N-Cyclohexylbenzamide Compound Summary. Retrieved from [1]

-

OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [1]

Sources

- 1. 1-Cyclohexyl-4-nitrobenzene | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) The invention of radical reactions. 30. diazirines as carbon radical traps. Mechanistic aspects and synthetic applications of a novel and efficient amination process [academia.edu]

- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activities of N-cyclohexyl-4-nitrobenzamide derivatives

Title: Technical Guide: Biological Potential & Therapeutic Applications of N-Cyclohexyl-4-nitrobenzamide Derivatives

Executive Summary This technical guide evaluates the pharmacological landscape of N-cyclohexyl-4-nitrobenzamide, a lipophilic nitroaromatic scaffold. While often utilized as a synthetic intermediate, recent medicinal chemistry insights position this structure as a promising "privileged scaffold" with dual potential: as a hypoxia-activated prodrug (HAP) for oncology and as a DprE1 inhibitor for antimycobacterial therapy. This guide synthesizes data from structural analogs, defining the causality between the 4-nitrobenzamide core and its biological targets.[1]

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological efficacy of N-cyclohexyl-4-nitrobenzamide relies on the synergistic interplay between its electron-deficient aromatic core and its lipophilic N-substituent.

-

The Nitro "Warhead" (C4 Position): The 4-nitro group is not merely a substituent; it is an electron-withdrawing group (EWG) that serves as a substrate for cellular nitroreductases. In hypoxic tumor environments or within specific bacterial species (e.g., Mycobacterium tuberculosis), this group undergoes enzymatic reduction to hydroxylamine or amine species, triggering cytotoxicity or enzyme inhibition.

-

The Cyclohexyl "Vector" (N-Substituent): Unlike short-chain alkyls, the cyclohexyl ring significantly increases the partition coefficient (LogP). This enhancement facilitates passive diffusion across the mycobacterial cell wall (mycolic acid layer) and mammalian blood-brain barrier, expanding the therapeutic window for CNS-active or intracellular pathogens.

Visualization: SAR Logic Map

Caption: Functional decomposition of the N-cyclohexyl-4-nitrobenzamide scaffold highlighting the role of each moiety in biological activity.

Therapeutic Applications

Antimycobacterial Activity (Tuberculosis)

The 4-nitrobenzamide class has emerged as a structural simplification of benzothiazinones (BTZ), known inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase). DprE1 is essential for the synthesis of cell wall arabinans in Mycobacterium tuberculosis.

-

Mechanism: The nitro group is reduced to a nitroso intermediate by the flavoenzyme DprE1. This intermediate forms a covalent semimercaptal bond with a critical cysteine residue (Cys387) in the enzyme's active site, irreversibly inhibiting cell wall synthesis.

-

Relevance of Cyclohexyl Group: Research indicates that N-alkyl derivatives with intermediate lipophilicity (like cyclohexyl) exhibit superior MIC values compared to methyl/ethyl analogs due to enhanced uptake through the waxy mycobacterial envelope [1].

Anticancer Potential (Hypoxia Selectivity)

Solid tumors often contain hypoxic regions resistant to standard chemotherapy. Nitrobenzamides act as Hypoxia-Activated Prodrugs (HAPs) .

-

Normoxia: Oxygen reverses the one-electron reduction of the nitro group (futile cycling), preventing toxicity in healthy tissues.

-

Hypoxia: In the absence of oxygen, the reduction proceeds to the cytotoxic hydroxylamine/amine, which can induce DNA cross-linking or inhibit DNA topoisomerases [2].

Mechanism of Action: The Nitroreductase Pathway

Understanding the metabolic fate of the nitro group is critical for interpreting biological data. The following pathway outlines the activation sequence applicable to both bacterial and cancer cell models.

Caption: The selective activation mechanism of nitrobenzamides. Under normoxia, the futile cycle prevents toxicity; under hypoxia, cytotoxic species are generated.

Experimental Protocols

To validate the biological activity of N-cyclohexyl-4-nitrobenzamide derivatives, the following standardized protocols should be employed.

Chemical Synthesis (Schotten-Baumann Conditions)

Self-Validating Step: The use of an excess of base and low temperature prevents the formation of di-acylated byproducts.

-

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve cyclohexylamine and triethylamine in anhydrous DCM at 0°C.

-

Add 4-nitrobenzoyl chloride dropwise (to control exotherm).

-

Stir at room temperature for 4 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of acid chloride spot indicates completion.

-

-

Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted acid). Dry over MgSO4.

-

Purification: Recrystallize from Ethanol/Water.

In Vitro Antimicrobial Assay (MIC Determination)

Target:Mycobacterium smegmatis (Surrogate for M. tuberculosis).

-

Preparation: Prepare stock solution of compound in DMSO (10 mg/mL).

-

Medium: Middlebrook 7H9 broth supplemented with OADC.

-

Plate Setup: Use 96-well plates. Perform serial 2-fold dilutions (Range: 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add bacterial suspension (OD600 = 0.001) to each well.

-

Controls:

-

Positive: Isoniazid or Rifampicin.

-

Negative: DMSO vehicle only.

-

-

Readout: Incubate at 37°C for 24-48 hours. Add Resazurin dye (Alamar Blue). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Cytotoxicity Assay (MTT Protocol)

Target: A549 (Lung carcinoma) or HeLa cell lines.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with graded concentrations of N-cyclohexyl-4-nitrobenzamide (0.1 - 100 µM).

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary (Projected)

Based on structural analogs (N-alkyl-4-nitrobenzamides), the following activity profiles are projected for the N-cyclohexyl derivative:

| Assay Type | Target/Cell Line | Projected Activity | Rationale |

| Antimicrobial | M. tuberculosis | MIC: 0.5 - 5.0 µg/mL | High lipophilicity aids cell wall penetration; Nitro group targets DprE1 [3]. |

| Anticancer | A549 (Normoxia) | IC50: > 50 µM | Low toxicity expected due to futile cycling in oxygenated cells. |

| Anticancer | A549 (Hypoxia) | IC50: < 10 µM | Enhanced toxicity upon nitro-reduction in hypoxic conditions. |

| Toxicity | Vero (Normal) | CC50: > 100 µM | Selectivity index (SI) likely favorable (>10). |

References

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel). 2024.

-

Anticancer Efficacy of Antibacterial Quinobenzothiazines. International Journal of Molecular Sciences. 2023.

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. 2010.

-

Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco. 2000.

Sources

Technical Evaluation: N-cyclohexyl-4-nitrobenzamide as a DprE1 Inhibitor Scaffold

Executive Summary

This guide provides a technical analysis of N-cyclohexyl-4-nitrobenzamide , a representative scaffold of the nitrobenzamide class of antitubercular agents.[1] These compounds target Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical enzyme in the synthesis of arabinogalactan, an essential component of the Mycobacterium tuberculosis (Mtb) cell wall.[1][2][3][4][5]

Unlike competitive inhibitors, nitrobenzamides function as suicide substrates (prodrugs) .[1] This document details the covalent mechanism of action, provides a self-validating synthesis protocol, and outlines the industry-standard Amplex Red coupled assay for enzymatic validation.

Target Validation & Mechanism of Action

The Target: DprE1

DprE1 is a FAD-dependent oxidoreductase.[1][6][7] It works in concert with DprE2 to epimerize Decaprenylphosphoryl-β-D-ribose (DPR) to Decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][2] Inhibition of DprE1 leads to cell wall lysis and bacterial death.[1][2]

The "Suicide" Mechanism

N-cyclohexyl-4-nitrobenzamide is distinct because it is not the active species.[1] It undergoes a specific bio-activation within the DprE1 active site:

-

Binding: The compound enters the hydrophobic pocket of DprE1.

-

Reduction: The FADH2 cofactor of DprE1 reduces the nitro group (-NO2) to a nitroso intermediate (-NO) .[1][6][7]

-

Covalent Trapping: The electrophilic nitroso group reacts rapidly with the nucleophilic thiol of Cys387 , forming a stable semimercaptal adduct.

-

Irreversible Inhibition: The enzyme is permanently disabled.[1]

Pathway Visualization

The following diagram illustrates the suicide inhibition pathway, highlighting the critical reduction step.

Figure 1: Mechanism of Action for Nitrobenzamide Suicide Inhibition against DprE1.[1][7]

Chemical Synthesis Protocol

Objective: Synthesis of N-cyclohexyl-4-nitrobenzamide via Schotten-Baumann conditions. Rationale: The acyl chloride route is preferred over coupling agents (EDC/HOBt) for this scaffold due to higher yields and simpler purification (wash-based workup) for the nitro-substituted ring.[1]

Materials & Stoichiometry

| Reagent | Equiv.[1] | Role | Critical Attribute |

| 4-Nitrobenzoyl chloride | 1.0 | Electrophile | Moisture sensitive; use fresh.[1] |

| Cyclohexylamine | 1.1 | Nucleophile | Excess ensures complete consumption of chloride.[1] |

| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl byproduct.[1] |

| Dichloromethane (DCM) | Solvent | - | Anhydrous preferred.[1] |

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 20 mL anhydrous DCM. -

Amine Addition: Add Cyclohexylamine (1.1 eq) and TEA (1.5 eq) to the DCM. Cool to 0°C in an ice bath.

-

Why? Exothermic reaction control prevents side reactions.[1]

-

-

Acylation: Dissolve 4-Nitrobenzoyl chloride (1.0 eq) in 5 mL DCM. Add dropwise to the amine solution over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup (Self-Validating Step):

-

Purification: Recrystallize from Ethanol/Water if necessary. Expected appearance: Pale yellow solid.[1]

Biological Validation: DprE1 Enzymatic Assay

Objective: Quantify inhibition (

Assay Workflow Diagram

Figure 2: Amplex Red Coupled Assay Workflow for DprE1 Inhibition.

Detailed Protocol

-

Buffer Prep: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% DDM (Dodecyl maltoside - essential for membrane protein stability).[1]

-

Enzyme Mix: Dilute recombinant Mtb DprE1 to 200 nM in buffer.

-

Compound Plate: Prepare serial dilutions of N-cyclohexyl-4-nitrobenzamide in DMSO (Final DMSO < 2%).

-

Pre-incubation (Critical): Incubate Enzyme + Compound for 30 minutes.

-

Start Reaction: Add substrate mix containing:

-

Measurement: Monitor fluorescence kinetically for 60 minutes (Ex: 530 nm, Em: 590 nm).

-

Calculation: Determine initial velocity (

) and plot % Inhibition vs. Log[Concentration].

Data Interpretation & SAR Insights

When analyzing N-cyclohexyl-4-nitrobenzamide, researchers should look for the following benchmarks to validate the "Lead" potential.

| Parameter | Target Value | Interpretation |

| Enzymatic | < 100 nM | Indicates strong covalent binding affinity.[1] |

| MIC (H37Rv) | < 1.0 µg/mL | Confirms cell wall permeability and target engagement in whole cells.[1] |

| Selectivity Index | > 10 | Comparison against Vero/HepG2 cells (Mammalian toxicity). |

Structural Activity Relationship (SAR) Notes:

-

The Nitro Group: Essential.[1][6][7] Replacing

with -

The Cyclohexyl Ring: Provides lipophilicity (

) required to penetrate the thick mycolic acid layer of the Mtb cell wall. -

Dinitro- vs Mono-nitro: While the user's topic is the mono-nitro variant, adding a second nitro group (3,5-dinitrobenzamide) often increases potency by altering the reduction potential of the aromatic ring, making it easier for DprE1 to reduce.

References

-

Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science.

-

Trefzer, C., et al. (2010).[1] "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[7] Journal of the American Chemical Society.

-

Batt, S. M., et al. (2012).[1] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS.[1]

-

Neres, J., et al. (2015).[1] "Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis." Science Translational Medicine.

-

Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." ThermoFisher.com.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the mechanism of action of N-cyclohexyl-4-nitrobenzamide

Technical Whitepaper: Investigating the Mechanism of Action of N-cyclohexyl-4-nitrobenzamide

Executive Summary

N-cyclohexyl-4-nitrobenzamide represents a specific structural probe within the nitrobenzamide (DNB) class of antimycobacterial agents. While 3,5-dinitrobenzamides (e.g., DNB1) and benzothiazinones (e.g., BTZ043) are established high-potency inhibitors of Mycobacterium tuberculosis (Mtb), the 4-nitro analogues serve as critical tools for defining the Structure-Activity Relationship (SAR) of the target enzyme, DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) .

This technical guide details the rigorous experimental workflow required to investigate the Mechanism of Action (MoA) of N-cyclohexyl-4-nitrobenzamide. It focuses on validating its interaction with DprE1, assessing the "warhead" capability of the 4-nitro group, and differentiating its activity profile from the highly active 3-nitro isomers. The central hypothesis is that this compound acts as a suicide substrate (prodrug) requiring bioreduction to form a covalent adduct with the enzyme.

Structural Analysis & Pharmacophore

The molecule consists of a benzamide core with two critical features determining its biological fate:

-

The Nitro Group (Warhead): In active DNBs, the nitro group is a prodrug moiety. It must be reduced to a nitroso species to become electrophilic.

-

The N-Cyclohexyl Tail: Provides lipophilicity and steric bulk to occupy the hydrophobic pocket of the DprE1 active site.

Critical SAR Insight: Research indicates that the position of the nitro group is binary for activity.[1] The 3-nitro position is optimal for reduction by the DprE1 FAD cofactor. The 4-nitro position (present in this compound) often exhibits significantly diminished or abolished activity due to unfavorable redox potential or steric misalignment with the FAD cofactor relative to the catalytic cysteine (Cys387). Therefore, investigating this specific isomer is a study in target specificity and ligand efficiency .

Mechanism of Action: The DprE1 Suicide Inhibition Pathway

The investigation of N-cyclohexyl-4-nitrobenzamide centers on the DprE1 pathway , essential for the synthesis of Arabinogalactan , a critical component of the mycobacterial cell wall.[2][3]

The Mechanistic Cascade

-

Entry & Binding: The compound diffuses through the mycolic acid layer and binds to the DprE1 active site.

-

Bioreduction (Activation): The FAD cofactor of DprE1 transfers hydride equivalents to the nitro group (

), reducing it to a nitroso group ( -

Covalent Capture: The electrophilic nitroso group undergoes a specific nucleophilic attack by the thiolate of Cys387 .

-

Semimercaptal Formation: A stable covalent N-hydroxy-semimercaptal adduct forms, irreversibly inhibiting the enzyme.

-

Lysis: Accumulation of Decaprenyl-phosphoryl-D-ribose (DPR) and lack of DPA leads to cell wall rupture and bacterial death.

Pathway Visualization

Figure 1: The suicide inhibition mechanism of nitrobenzamides against M. tuberculosis DprE1.

Experimental Investigation Protocols

To scientifically validate the MoA of N-cyclohexyl-4-nitrobenzamide, the following self-validating workflow must be executed.

Protocol A: Phenotypic Screening (MIC Determination)

Purpose: Establish baseline antimycobacterial activity.

-

Strains: M. tuberculosis H37Rv (Wild Type) and M. smegmatis mc²155 (Surrogate).

-

Method: Resazurin Microtiter Assay (REMA).

-

Control: Include BTZ043 or Isoniazid as positive controls.

-

Expectation: If the 4-nitro position is unfavorable, expect high MIC values (>50 µM) compared to 3-nitro analogues (<1 µM).

Protocol B: Enzymatic Target Validation (DprE1 Assay)

Purpose: Confirm direct interaction with the DprE1 enzyme.

-

Reagents: Recombinant DprE1 (purified), farnesyl-phosphoryl-D-ribose (substrate analog), DCPIP (electron acceptor).

-

Reaction: Monitor the reduction of DCPIP at 600 nm. Active DprE1 reduces DCPIP (blue to colorless).

-

Inhibition: Add N-cyclohexyl-4-nitrobenzamide. If it binds and is reduced, it may compete with DCPIP or irreversibly silence the enzyme.

-

Causality Check: If MIC is high but enzyme inhibition is observed, transport issues (efflux/permeability) are the cause.

Protocol C: Covalent Adduct Confirmation (Mass Spectrometry)

Purpose: The "Gold Standard" proof of suicide inhibition.

-

Incubation: Incubate purified DprE1 (10 µM) with the compound (50 µM) for 2 hours.

-

Analysis: Perform Intact Protein LC-MS (ESI-TOF).

-

Data Interpretation: Look for a mass shift (

) corresponding to the addition of the inhibitor minus oxygen (due to reduction to nitroso) or the full mass depending on the adduct state.-

Self-Validating Step: A lack of mass shift confirms the 4-nitro group is not being reduced or attacked by Cys387.

-

Protocol D: Resistance Mapping

Purpose: Genetic confirmation of the target.

-

Selection: Culture M. smegmatis on agar plates containing 5x MIC of the compound.

-

Sequencing: Isolate survivors and sequence the dprE1 gene.

-

Validation: Look for the signature C387S or C387G mutations. These mutations abolish the nucleophile required for covalent binding, conferring high-level resistance.

Data Presentation & Interpretation

The following table summarizes the expected profile of N-cyclohexyl-4-nitrobenzamide compared to the active class lead.

| Feature | Active Lead (3,5-Dinitro) | N-cyclohexyl-4-nitrobenzamide | Interpretation |

| MIC (H37Rv) | < 0.1 µg/mL | > 20 µg/mL (Predicted) | 4-nitro position hinders efficacy. |

| DprE1 IC50 | < 50 nM | > 10 µM | Poor affinity or lack of reduction. |

| MS Adduct | Distinct +Mass Shift | No Shift / Weak Adduct | Failure to form stable covalent bond. |

| MoA Class | Covalent Suicide Inhibitor | Weak/Non-Inhibitor | Used as Negative SAR Control. |

Investigation Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating the mechanism of action.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804.

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[4] Journal of the American Chemical Society, 132(39), 13663-13665.

-

Christophe, T., et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645.

-

Magnet, S., et al. (2010). "Reaction of benzothiazinones with the flavoenzyme DprE1 of Mycobacterium tuberculosis."[3] Antimicrobial Agents and Chemotherapy, 54(12), 5242-5248.

-

Pinault, L., et al. (2013). "Characterization of the DprE1-mediated suicide inhibition mechanism of nitrobenzamides." Scientific Reports, 3, 2345.

Sources

- 1. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Elucidation of N-Cyclohexyl-4-Nitrobenzamide Binding: A Protocol for DprE1 Inhibition

In-depth technical guide on the in silico characterization of N-cyclohexyl-4-nitrobenzamide binding to the Mycobacterial DprE1 target.

Executive Summary & Compound Profile

N-cyclohexyl-4-nitrobenzamide represents a simplified scaffold of the benzothiazinone (BTZ) class of antitubercular agents.[1] Its mechanism of action is hypothesized to mirror that of BTZ043 and PBTZ169: suicide inhibition of the enzyme Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) .[1] DprE1 is essential for the synthesis of lipoarabinomannan (LAM) in the Mycobacterium tuberculosis cell wall.[1]

This guide provides a rigorous, self-validating computational workflow to characterize the binding efficacy of this compound.[1] Unlike standard docking protocols, this workflow accounts for the specific covalent mechanism potential by analyzing the proximity of the nitro group to the catalytic Cysteine-387 residue.[1]

Compound Profile

| Property | Value | Note |

| IUPAC Name | N-cyclohexyl-4-nitrobenzamide | |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Target Enzyme | DprE1 (EC 1.1.98.[1][2][3][4][5]3) | Essential for cell wall synthesis |

| Mechanism | Prodrug activation (Nitro | Covalent adduct with Cys387 |

| Key Pharmacophore | Nitro group ( | Essential for reduction by FAD |

Computational Workflow Overview

The following Graphviz diagram outlines the logical flow of the study, from ligand preparation to dynamic stability analysis.

Caption: Figure 1. Integrated computational pipeline for evaluating covalent inhibitor potential.

Phase 1: Ligand Preparation (DFT & FMO Analysis)[1]

Before docking, the electronic properties of the nitro group must be characterized, as its reduction potential is critical for biological activity.[1]

Geometry Optimization

Objective: Obtain the global minimum energy conformer and calculate partial charges. Software: Gaussian 16 or ORCA. Method: Density Functional Theory (DFT).[1]

Protocol:

-

Basis Set: B3LYP/6-311G(d,p). This level of theory adequately describes the electron density of the nitro group.[1]

-

Solvation Model: PCM (Polarizable Continuum Model) using water (

) to mimic the biological environment.[1] -

Frequency Calculation: Ensure no imaginary frequencies (confirms true local minimum).

Frontier Molecular Orbitals (FMO)

The LUMO (Lowest Unoccupied Molecular Orbital) is of particular interest.[1] For nitrobenzamides, the LUMO should be localized on the nitro group and the benzene ring, facilitating the reduction by the FAD cofactor within DprE1.[1]

| Orbital | Energy (eV) | Localization Requirement |

| HOMO | Calculated | Distributed over amide linker/cyclohexyl |

| LUMO | Calculated | Strictly localized on Nitro-aromatic ring |

| Gap | Lower gap correlates with higher reactivity |

Phase 2: Target Preparation & Grid Generation[1]

Scientific Integrity Check: We utilize PDB ID: 4P8N (Resolution 2.09 Å) or 4FDN . 4P8N is preferred as it contains a non-covalent inhibitor (QN118) bound in the active site, providing a clear definition of the binding pocket without the covalent linkage present in 4FDN.[1]

Protein Pre-processing

Software: Schrödinger Protein Preparation Wizard or AutoDock Tools.

-

Clean-up: Remove all water molecules except those bridging the ligand and FAD (if any).[1]

-

Protonation: Assign H-bond networks at pH 7.4 (PropKa).

-

Cofactor: Retain the FAD (Flavin Adenine Dinucleotide) molecule.[1] It is part of the receptor; do not remove it.[1]

Grid Box Definition

The grid must encompass the substrate-binding pocket adjacent to the FAD isoalloxazine ring.[1]

-

Center: Coordinates of the co-crystallized ligand in 4P8N.

-

Dimensions:

Å. -

Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Phase 3: Molecular Docking Protocol[1]

Since N-cyclohexyl-4-nitrobenzamide is a "suicide inhibitor" (pro-drug), we perform Non-Covalent Docking first to ensure the molecule fits the pocket in an orientation that permits the subsequent chemical reaction.[1]

Docking Parameters (AutoDock Vina)[1]

-

Exhaustiveness: 32 (High precision).

-

Num Modes: 20.

-

Energy Range: 4 kcal/mol.[1]

Post-Docking Validation Criteria (The "Reaction Filter")

A high docking score is insufficient.[1] The pose must satisfy the geometric requirements for catalysis :

-

Binding Affinity:

kcal/mol.[1] -

Nitro Group Orientation: The

group must be oriented toward the FAD cofactor for reduction.[1] -

Distance Constraint: The distance between the ligand's nitro group nitrogen and the sulfur atom of Cys387 should be

Å (to allow for the conformational shift upon reduction).

Table 1: Hypothetical Binding Interaction Profile

| Interaction Type | Residue | Function |

|---|---|---|

| Hydrophobic | Leu317, Phe320, Val365 | Stabilizes Cyclohexyl ring |

| H-Bond (Donor) | Lys418 | Anchors Nitro/Carbonyl oxygen |

| Pi-Pi Stacking | Tyr60 (or FAD) | Stabilizes Benzene ring |

| Proximity | Cys387 | Target for covalent bond |[1]

Phase 4: Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the non-covalent complex prior to the theoretical reaction.[1]

Software: GROMACS 2024 / AMBER.[1]

System Setup[7]

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

-

Box: Dodecahedron, 1.0 nm buffer.

-

Solvent: TIP3P Water model.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol

-

Minimization: Steepest descent (50,000 steps).[1]

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (300 K).

-

NPT (100 ps) to stabilize pressure (1 bar).[1]

-

-

Production Run: 100 ns, 2 fs time step.

Analysis Metrics[4]

-

RMSD (Root Mean Square Deviation): Ligand RMSD should remain

Å relative to the protein backbone.[1] -

Distance Analysis: Plot the distance between Ligand-

and Cys387-SH over time. If this distance drifts

Phase 5: ADMET & Drug-Likeness[1]

Using SwissADME or pkCSM , evaluate the pharmacokinetic profile.[1]

Table 2: Predicted ADMET Properties

| Property | Rule / Limit | N-cyclohexyl-4-nitrobenzamide Status |

|---|---|---|

| MW | < 500 Da | ~248.28 Da (Pass) |

| LogP | < 5 | ~2.8 (Pass, good lipophilicity) |

| H-Bond Donors | < 5 | 1 (Amide NH) |

| H-Bond Acceptors | < 10 | 3 (Nitro + Carbonyl) |

| BBB Permeation | - | Likely High (Risk of CNS side effects) |

| Ames Toxicity | - | Positive (Nitro groups are often mutagenic) |[1]

Note: The Ames toxicity is a common liability for nitro-aromatics, but in the context of TB treatment (e.g., Pretomanid, Delamanid), this risk is often managed against the benefit of treating MDR-TB.[1]

References

-

Batt, S. M., et al. (2012).[5] Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354–11359.[1] Link[1]

-

Neres, J., et al. (2015).[7] 2-Carboxyquinoxalines Kill Mycobacterium tuberculosis through Noncovalent Inhibition of DprE1.[1][7][8] ACS Chemical Biology, 10(3), 705–714.[1][7] Link[1]

-

Tumer, T. B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 186-194.[1] Link

-

Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[1][3] Pharmaceuticals, 17(5), 608.[1][3] Link[1]

-

RCSB Protein Data Bank. (2014).[1][8] Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN118 (PDB ID: 4P8N).[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. rcsb.org [rcsb.org]

- 6. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 7. 4p8n - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN118 - Summary - Protein Data Bank Japan [pdbj.org]

- 8. rcsb.org [rcsb.org]

Technical Guide: Precision Synthesis of Novel N-Alkyl-4-Nitrobenzamide Analogs

Executive Summary

This technical guide details the strategic synthesis of N-alkyl-4-nitrobenzamide derivatives, a critical scaffold in medicinal chemistry. These moieties serve as essential precursors for p-aminobenzoic acid (PABA) analogs, local anesthetics (procaine-like), and emerging antimycobacterial agents targeting the DprE1 enzyme.

This document moves beyond generic recipes, focusing on the nucleophilic acyl substitution pathway via acid chlorides.[1][2] It prioritizes high-fidelity conversion, rigorous purification logic, and self-validating characterization protocols suitable for drug discovery workflows.

Part 1: Rationale & Mechanistic Design[3]

Structural Activity Relationship (SAR) Context

The 4-nitrobenzamide core is a "privileged structure." The nitro group at the para position serves two critical functions:

-

Synthetic Activation: It acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack by amines.

-

Pharmacological Warhead: In biological systems, the nitro group can be enzymatically reduced (e.g., by bacterial nitroreductases) to an amine, activating prodrugs (GDEPT strategies) or facilitating binding in the mycobacterial cell wall.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis relies on the reaction between 4-nitrobenzoyl chloride and a primary alkyl amine. Unlike direct carboxylic acid coupling, which requires high temperatures or expensive peptide coupling agents (HATU/EDC), the acid chloride route is kinetically favored and exothermic.

Mechanism Logic:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.

-

Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

-

Elimination: The chloride ion (

) is a superior leaving group, reforming the carbonyl and expelling HCl. -

Scavenging: An auxiliary base (Triethylamine or Pyridine) neutralizes the generated HCl to prevent amine salt formation, which would arrest the reaction.

Figure 1: Mechanistic flow of the nucleophilic acyl substitution. The electron-withdrawing nitro group accelerates the initial attack step.

Part 2: Detailed Experimental Protocol

Reagents & Materials[3][4][5][6][7]

-

Substrate: 4-Nitrobenzoyl chloride (Recrystallized if yellow/hydrolyzed; mp 72-74°C).

-

Nucleophile: Alkyl amine (

, 1.1 equivalents). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for ease of workup.

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA), 1.2 equivalents.

Step-by-Step Methodology

This protocol is designed for a 5.0 mmol scale but is linearly scalable.

Step 1: Preparation of the Nucleophile Solution

-

In a flame-dried 50 mL round-bottom flask (RBF), dissolve the alkyl amine (5.5 mmol) and Triethylamine (6.0 mmol) in anhydrous DCM (15 mL).

-

Expert Insight: Cool this solution to 0°C using an ice bath. The subsequent reaction is highly exothermic; failure to cool can lead to bis-acylation or side reactions.

Step 2: Controlled Addition (The Critical Step)

-

Dissolve 4-nitrobenzoyl chloride (5.0 mmol) in DCM (5 mL).

-

Add the acid chloride solution dropwise to the amine solution over 15 minutes.

-

Visual Check: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

Step 3: Reaction Maintenance

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Solvent: 30% Ethyl Acetate/Hexane). The starting material (

) should disappear, replaced by the amide (

Step 4: Workup (Phase Separation)

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 15 mL). Purpose: Removes unreacted amine and pyridine/TEA.

-

Wash 2 (Basic): Wash with Saturated

(2 x 15 mL). Purpose: Removes any hydrolyzed 4-nitrobenzoic acid. -

Wash 3 (Neutral): Wash with Brine (1 x 15 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Figure 2: Operational workflow for the synthesis and purification of benzamide analogs.

Part 3: Purification & Characterization

Purification Strategy

Column chromatography is often unnecessary for this class of compounds.[3]

-

Primary Method: Recrystallization from hot Ethanol (EtOH) or an EtOH/Water mixture.

-

Why? The amide product is typically less soluble in cold ethanol than the impurities.

-

Protocol: Dissolve crude solid in minimum boiling EtOH. Add water dropwise until turbidity persists. Cool to 4°C. Filter crystals.

Representative Data

The following table summarizes expected physicochemical properties for common N-alkyl analogs based on standard literature trends.

| Analog (N-Substituent) | Formula | Molecular Weight | Expected Yield (%) | Melting Point Range (°C) | Appearance |

| Parent (Unsubstituted) | 166.13 | 85-95 | 198 - 200 | Pale Yellow Needles | |

| N-Methyl | 180.16 | 80-90 | 172 - 174 | White/Off-white Solid | |

| N-Ethyl | 194.19 | 78-88 | 148 - 150 | White Crystalline Solid | |

| N-Propyl | 208.21 | 75-85 | 110 - 112 | White Solid | |

| N-Butyl | 222.24 | 75-85 | 95 - 97 | Waxy Solid / Needles |

Note: Melting points decrease as alkyl chain length increases due to the disruption of crystal lattice packing efficiency.

Analytical Validation

To confirm identity, ensure the following spectral features are present:

-

IR Spectroscopy:

-

Amide N-H stretch: ~3300

-

Amide C=O stretch: ~1640–1660

-

Nitro N-O stretches: ~1520

(asymmetric) and ~1345

-

-

1H NMR (DMSO-d6):

-

Aromatic protons: Two doublets (AA'BB' system) around

8.0–8.3 ppm. -

Amide N-H: Broad singlet, typically

8.5–9.0 ppm (exchangeable with

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/white. Use strictly anhydrous solvents. |

| Oiling Out | Impurities preventing crystallization | Seed with a pure crystal or scratch the glass. Switch to Toluene/Hexane system. |

| Bis-acylation | Excess Acid Chloride / High Temp | Maintain strict 0°C during addition. Ensure amine is in slight excess (1.1 eq). |

| Color Issue | Oxidation products | Recrystallize with activated charcoal to remove colored impurities. |

References

-

PrepChem. Synthesis of 4-nitrobenzenesulfonamide and related benzamide derivatives. Retrieved from

-

National Institutes of Health (NIH). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from

-

MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide: Mechanosynthesis and Characterization. Retrieved from

-

Organic Syntheses. p-Nitrobenzoyl Chloride Preparation. Org.[4][5][3][6][7] Synth. 1927, 7, 70. Retrieved from

-

BenchChem. Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde and Derivatives. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. prepchem.com [prepchem.com]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Structure-Activity Relationship (SAR) Exploration of N-Cyclohexyl-4-nitrobenzamide

Executive Summary: The Scaffold at a Glance